

what is the chemical structure of Lansoprazole sulfide-13C6

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Compound of Interest

Compound Name: *Lansoprazole sulfide-13C6*

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An In-depth Technical Guide to Lansoprazole sulfide-13C6

This technical guide provides a comprehensive overview of **Lansoprazole sulfide-13C6**, a stable isotope-labeled derivative of Lansoprazole sulfide. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, a proposed synthetic pathway, and predicted analytical data.

Chemical Structure and Properties

Lansoprazole sulfide-13C6 is an isotopically labeled form of Lansoprazole sulfide, a key intermediate and impurity in the synthesis of Lansoprazole, a proton pump inhibitor. The "-13C6" designation indicates that six carbon atoms in the benzimidazole ring of the molecule have been replaced with the stable carbon-13 isotope.

The chemical structure of **Lansoprazole sulfide-13C6** is 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole-13C6. Its molecular formula is $C_{10}^{13}C_6H_{14}F_3N_3OS$, and its CAS Number is 1261392-56-6[1].

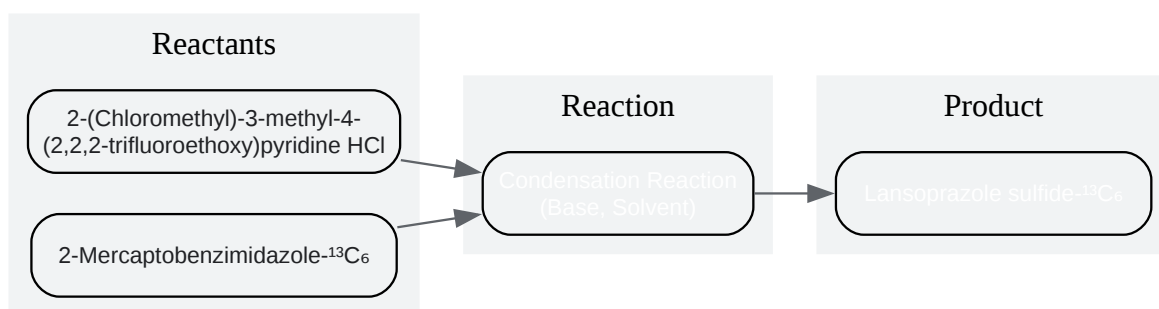
Structural Diagram

Caption: Chemical structure of **Lansoprazole sulfide-13C6**.

Proposed Synthesis Pathway

The synthesis of **Lansoprazole sulfide- $^{13}\text{C}_6$** can be achieved by adapting the established synthetic routes for unlabeled Lansoprazole sulfide. The key to introducing the $^{13}\text{C}_6$ -label is the use of a $^{13}\text{C}_6$ -labeled precursor for the benzimidazole ring. A plausible synthetic approach involves the condensation of 2-mercaptobenzimidazole- $^{13}\text{C}_6$ with 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride.

Synthetic Workflow



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Caption: Proposed synthetic workflow for **Lansoprazole sulfide- $^{13}\text{C}_6$** .

Experimental Protocols

While a specific experimental protocol for **Lansoprazole sulfide- $^{13}\text{C}_6$** is not publicly available, a general procedure can be adapted from the synthesis of unlabeled Lansoprazole sulfide.

Proposed Synthesis of **Lansoprazole sulfide- $^{13}\text{C}_6$** :

- **Dissolution of Reactant:** In a suitable reaction vessel, dissolve 2-mercaptobenzimidazole- $^{13}\text{C}_6$ in a solvent such as ethanol or a mixture of water and a water-miscible organic solvent.
- **Addition of Base:** Add a stoichiometric amount of a base, such as sodium hydroxide or potassium hydroxide, to the solution to form the sodium or potassium salt of the mercaptobenzimidazole.

- **Addition of Second Reactant:** To this solution, add 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride portion-wise while maintaining the temperature of the reaction mixture.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature or a slightly elevated temperature. Monitor the progress of the reaction by a suitable chromatographic technique (e.g., TLC or HPLC) until the starting materials are consumed.
- **Work-up and Isolation:** Upon completion, cool the reaction mixture and add water to precipitate the crude product. Filter the solid, wash it with water to remove inorganic salts, and then with a non-polar solvent like hexane to remove non-polar impurities.
- **Purification:** Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol-water or acetone-hexane) to yield pure **Lansoprazole sulfide-13C6**.

Analytical Data

The following table summarizes the predicted and known analytical data for **Lansoprazole sulfide-13C6**.

Parameter	Value	Reference/Method
Molecular Formula	C ₁₀ ¹³ C ₆ H ₁₄ F ₃ N ₃ OS	-
Molecular Weight	359.32 g/mol	Calculated[1]
Exact Mass	359.0999 Da	Calculated
CAS Number	1261392-56-6	[1]
Appearance	White to off-white solid	Predicted
¹ H NMR	Spectrum should be identical to unlabeled standard	Predicted
¹³ C NMR	Signals for the six labeled carbons will be enhanced and may show different splitting patterns.	Predicted
Mass Spectrum (ESI-MS)	[M+H] ⁺ at m/z 360.1	Predicted

Note: The analytical data presented are predicted based on the known properties of the unlabeled compound and the nature of isotopic labeling. Experimental verification is required for confirmation.

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References

- 1. schd-shimadzu.com [schd-shimadzu.com]
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